2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide
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Overview
Description
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a phthalazinone moiety, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors
Formation of Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride under basic conditions to form the sulfonamide.
Introduction of Phthalazinone Moiety: This can be achieved through a condensation reaction between a phthalic anhydride derivative and a hydrazine derivative.
Coupling with Hydrazinecarbothioamide: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Biological Research: The compound can be used as a probe or reagent in biological studies to investigate enzyme activity, protein interactions, or cellular processes.
Mechanism of Action
The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural
Properties
Molecular Formula |
C17H16N6O4S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C17H16N6O4S2/c18-29(26,27)13-7-5-12(6-8-13)20-17(28)22-21-15(24)10-23-16(25)14-4-2-1-3-11(14)9-19-23/h1-9H,10H2,(H,21,24)(H2,18,26,27)(H2,20,22,28) |
InChI Key |
PUHLQXBBAYYGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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